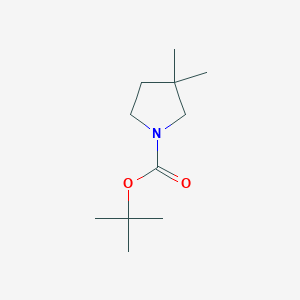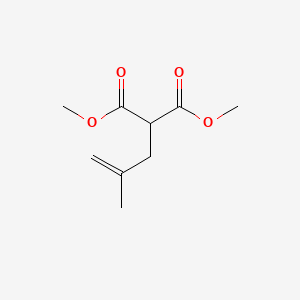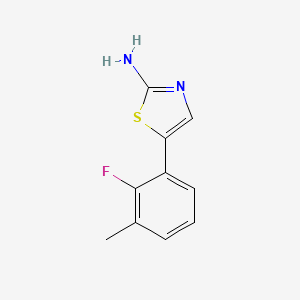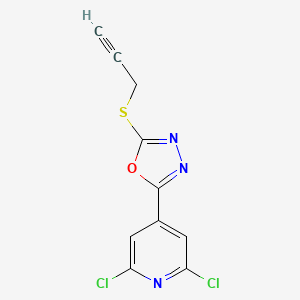
2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole is a heterocyclic compound that contains a pyridine ring substituted with dichloro groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2,6-dichloropyridine, is reacted with appropriate reagents to introduce the prop-2-ynylthio group.
Cyclization to Form Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichloro-4-pyridyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of the prop-2-ynylthio group.
2-(2,6-Dichloro-4-pyridyl)-5-methylthio-1,3,4-oxadiazole: Similar structure but with a methylthio group instead of the prop-2-ynylthio group.
Uniqueness
The presence of the prop-2-ynylthio group in 2-(2,6-Dichloro-4-pyridyl)-5-(prop-2-ynylthio)-1,3,4-oxadiazole may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H5Cl2N3OS |
|---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H5Cl2N3OS/c1-2-3-17-10-15-14-9(16-10)6-4-7(11)13-8(12)5-6/h1,4-5H,3H2 |
InChI Key |
TXBOEDHQSBNKAY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NN=C(O1)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
![{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14017961.png)

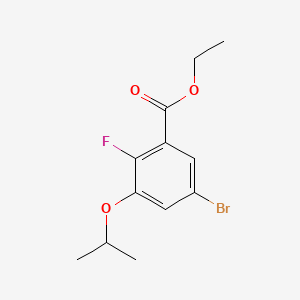
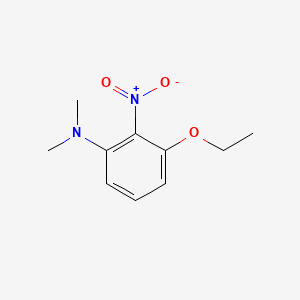

![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
